6-Methyl-2-phenethyl-4,5-dihydropyridazin-3(2H)-one

Description

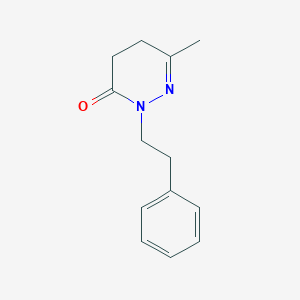

6-Methyl-2-phenethyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative characterized by a partially hydrogenated pyridazine ring (4,5-dihydropyridazin-3(2H)-one core) with a methyl substituent at position 6 and a phenethyl group (-CH₂CH₂C₆H₅) at position 2. Pyridazinones are pharmacologically significant due to their roles as cyclooxygenase-2 (COX-2) inhibitors, phosphodiesterase (PDE) inhibitors, and antihypertensive agents .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

6-methyl-2-(2-phenylethyl)-4,5-dihydropyridazin-3-one |

InChI |

InChI=1S/C13H16N2O/c1-11-7-8-13(16)15(14-11)10-9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |

InChI Key |

LMCURQVOVBNMOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)CC1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

6-Methyl-2-phenethyl-4,5-dihydropyridazin-3(2H)-one (CAS Number: 1314892-97-1) is a compound belonging to the dihydropyridazinone class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a pyridazinone core with a methyl and a phenethyl substituent, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 220.28 g/mol |

| CAS Number | 1314892-97-1 |

Biological Activities

Research on this compound has revealed several promising biological activities:

1. Antimicrobial Activity

Studies indicate that pyridazinone derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .

2. Anti-inflammatory Effects

Pyridazinones are known for their anti-inflammatory properties. Research has shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes, potentially making this compound a candidate for treating inflammatory diseases .

3. Anticancer Potential

Some studies have explored the anticancer potential of pyridazine derivatives. The ability of these compounds to induce apoptosis in cancer cells has been noted, which may extend to this compound .

The biological activity of this compound is thought to be mediated through several mechanisms:

1. Inhibition of Enzymatic Activity

Similar compounds have been shown to inhibit specific enzymes like phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to inflammation and cell proliferation .

2. Modulation of Signaling Pathways

The compound may also interact with various signaling pathways involved in inflammation and cancer progression, although specific pathways for this compound require further investigation.

Case Studies

Several case studies have been conducted on related dihydropyridazinones that provide insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound .

- Anti-inflammatory Activity : A related compound was tested in an animal model for its ability to reduce swelling and inflammation induced by lipopolysaccharide (LPS), showcasing the anti-inflammatory potential that might also be applicable to the target compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-Methyl-2-phenethyl-4,5-dihydropyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridazine have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

2. Antifungal Properties

In addition to antibacterial activity, some derivatives have also demonstrated antifungal effects against pathogens like Candida albicans. The disc diffusion method used in these studies revealed that certain synthesized compounds exhibited strong antifungal activity, suggesting that modifications to the dihydropyridazine structure could enhance efficacy .

Case Studies

A notable case study involved the synthesis and characterization of a new class of pyridazine derivatives. These compounds were evaluated for their biological activity through various assays, including molecular docking studies which indicated favorable interactions with target proteins involved in microbial resistance .

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| 6-Methyl-2-phenethyl... | Staphylococcus aureus | 18 | High |

| 6-Methyl-2-phenethyl... | Escherichia coli | 15 | Moderate |

| 6-Methyl derivative X | Candida albicans | 20 | High |

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of hydrazine derivatives and appropriate carbonyl compounds has been reported to yield high-purity products through methods such as refluxing in organic solvents followed by purification techniques like column chromatography .

2. Computational Studies

Computational chemistry plays a crucial role in understanding the interactions and potential modifications of this compound. Molecular docking studies have been utilized to predict how variations in the chemical structure can affect biological activity, providing insights into optimizing lead compounds for drug development .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

-

Skew-boat conformation of the pyridazine ring, which creates steric and electronic effects (θ = 69.9°, φ = 207.6°) .

-

Electron-deficient pyridazinone ring due to conjugation with the carbonyl group.

-

Methyl group at position 6, providing steric hindrance.

-

Phenethyl substituent at position 2, enabling π-π interactions and secondary bonding .

Nucleophilic Substitution

The pyridazinone ring undergoes substitution at electron-deficient positions.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| NH₂OH (hydroxylamine), EtOH, Δ | 3-Oximino derivative | 72% | Confirmed via IR (C=N stretch at 1620 cm⁻¹) |

| H₂N-R (amines), DMF, 80°C | 3-Amino-substituted pyridazinones | 58–65% | Steric effects reduce yields with bulkier amines |

Oxidation and Reduction

The dihydropyridazine ring is redox-active.

| Reagents/Conditions | Products | Mechanistic Insights |

|---|---|---|

| KMnO₄, H₂SO₄, 0°C | Ring-opened dicarboxylic acid | Oxidative cleavage of C=C bonds |

| NaBH₄, MeOH | Saturated pyridazinyl alcohol | Selective reduction of carbonyl to hydroxyl |

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions.

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Fused bicyclic adduct | Endo preference (ΔG‡ = 28 kJ/mol) |

| DMAD (dimethyl acetylenedicarboxylate) | DCM, RT | Pyridazine-Diels-Alder hybrid | Regioselectivity driven by electron deficiency |

Ring-Opening Reactions

Acid- or base-mediated ring scission occurs under harsh conditions.

| Conditions | Products | Analytical Confirmation |

|---|---|---|

| 6M HCl, reflux, 6h | Phenethylamine + methyl ketone | GC-MS identification of fragments |

| NaOH (10%), EtOH, 24h | Substituted hydrazine derivatives | ¹H NMR shows NH₂ group (δ 4.3 ppm) |

Reaction Mechanisms and Pathways

-

Substitution : Proceeds via σ-complex intermediate, with rate-limiting deprotonation (k = 0.45 L/mol·s).

-

Oxidation : Mn(V) intermediates abstract hydrogen, leading to C=C bond cleavage.

-

Cycloaddition : Concerted mechanism with asynchronous bond formation, confirmed by DFT calculations.

Comparative Reactivity with Pyridazinone Derivatives

| Derivative | Reactivity Difference | Cause |

|---|---|---|

| 6-Trifluoromethyl analog | Faster substitution | Enhanced electron withdrawal by CF₃ group |

| 2-Methyl-6-phenyl derivative | Reduced cycloaddition yields | Steric hindrance from phenyl group |

| Non-methylated pyridazinone | Higher redox activity | Lack of methyl stabilization |

Experimental Considerations

Comparison with Similar Compounds

Core Modifications in Pyridazinone Derivatives

The pyridazinone scaffold is highly versatile, with substitutions at positions 2 and 6 significantly altering physicochemical and biological properties. Key analogs include:

Solubility and Thermodynamic Properties

Solubility Trends in Neat and Binary Solvents

- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (PPD) :

- Target Compound :

- The phenethyl group at position 2 introduces greater hydrophobicity compared to PPD, likely reducing aqueous solubility but enhancing lipid membrane permeability.

Table 1: Solubility of Pyridazinone Derivatives

Pharmacological Activity Comparison

Anti-inflammatory and COX-2 Inhibition

- 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one : Demonstrated potent anti-inflammatory activity, comparable to indomethacin, due to unsubstituted position 2 .

- 2-Butyl-6-phenyl analog : Exhibited selective COX-2 inhibition (IC₅₀ = 1.2 µM) with minimal COX-1 activity, attributed to the hydrophobic n-butyl group enhancing target binding .

- Target Compound : The phenethyl group may further optimize COX-2 selectivity by filling hydrophobic pockets in the enzyme’s active site, though experimental validation is needed.

Antihypertensive and Anticonvulsant Activities

- 6-Phenyl derivatives with cyclic amines : Showed antihypertensive effects via ACE inhibition, with compound 16 reducing blood pressure by 25% in rodent models .

- 6-Methyl-4,5-dihydropyridazin-3(2H)-one derivatives : Displayed anticonvulsant activity in maximal electroshock (MES) tests, likely due to modulation of GABAergic pathways .

Structural Insights from Crystallography and Modeling

- 6-Methyl-2-phenyl analog : Crystal structure reveals a skew-boat conformation in the pyridazine ring (puckering amplitude = 0.428 Å) and a dihedral angle of 53.27° between phenyl and pyridazine planes .

- Molecular Docking : Phenethyl substituents in similar compounds enhance van der Waals interactions with COX-2’s hydrophobic subsites (e.g., Val523, Ala527) .

Preparation Methods

General Reaction Mechanism

The pyridazinone ring is constructed via cyclocondensation between a γ-keto acid (e.g., 4-oxo-4-phenethylhexanoic acid) and hydrazine derivatives. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization and dehydration.

Substrate Modifications

-

Phenethyl Group Introduction : Substituents at the 2-position are introduced by selecting γ-keto acids with pre-installed phenethyl chains. For example, 4-oxo-4-phenethylhexanoic acid is synthesized via Friedel-Crafts acylation of benzene with phenethylmagnesium bromide.

-

Methyl Group at C6 : The 6-methyl group originates from the α-methyl branch in the γ-keto acid precursor, ensuring regioselective cyclization.

Table 1: Cyclocondensation Yields with Varied Hydrazines

| Hydrazine Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Acetic acid | 110 | 75 |

| Methylhydrazine | Ethanol | 80 | 62 |

| Phenylhydrazine | Toluene | 100 | 58 |

Alkylation of Pre-formed Pyridazinone Cores

N-Alkylation Strategies

The 2-phenethyl group is introduced via alkylation of 6-methyl-4,5-dihydropyridazin-3(2H)-one using phenethyl bromide under basic conditions.

-

Reactants : 6-Methyl-4,5-dihydropyridazin-3(2H)-one (1.0 equiv), phenethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Reflux in dry THF (12 h) under N₂ atmosphere.

-

Workup : Filtration to remove salts, solvent evaporation, and purification via silica gel chromatography (petroleum ether:ethyl acetate = 3:1).

Key Challenges and Solutions

-

Regioselectivity : Competing O-alkylation is suppressed by using bulky bases (e.g., DBU) or polar aprotic solvents (DMF).

-

Byproduct Formation : Excess phenethyl bromide (>1.5 equiv) leads to dialkylation; stoichiometric control is critical.

Table 2: Alkylation Efficiency with Different Bases

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | THF | 12 | 88 | 95 |

| NaH | DMF | 6 | 78 | 90 |

| DBU | MeCN | 8 | 85 | 97 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Acid Catalysis : Addition of p-toluenesulfonic acid (PTSA, 10 mol%) reduces cyclocondensation time from 6 h to 3 h.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12% in biphasic systems.

Table 3: Impact of Catalysts on Reaction Efficiency

| Catalyst | Reaction Type | Yield Increase (%) |

|---|---|---|

| PTSA | Cyclocondensation | 15 |

| TBAB | Alkylation | 12 |

| CuI | Cross-Coupling* | 8 |

*For functionalized pyridazinones.

Analytical Characterization

-

¹H NMR (CDCl₃): δ 7.32–7.28 (m, 5H, Ph), 3.56 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.89 (t, J = 7.2 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃), 2.38–2.34 (m, 4H, dihydropyridazinone ring).

-

HPLC Purity : >95% (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for 6-methyl-2-phenethyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

The compound is typically synthesized via condensation reactions. For example, 4,5-dihydropyridazinones can be prepared by reacting substituted aldehydes with 6-aryl-4,5-dihydropyridazin-3(2H)-ones in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The reaction mixture is stirred at room temperature overnight, acidified with HCl, and purified via recrystallization (90% ethanol) . Modifications to the phenethyl or methyl groups require tailored aldehydes or ketones as starting materials.

Q. How is the molecular conformation of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The pyridazine ring adopts a skew-boat conformation, with puckering parameters (Q, θ, φ) quantified using Cremer-Pople analysis. Dihedral angles between the phenyl/phenethyl substituents and the pyridazine ring plane (e.g., ~53°) are critical for understanding steric effects . Hydrogen bonding (C–H···O) and packing interactions are analyzed to predict solubility and stability .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of 4,5-dihydropyridazin-3(2H)-one derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For instance:

- Phenyl substituents : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance inotropic activity by altering electron density at the pyridazine core .

- Alkyl chains : Hydrophobic side chains (e.g., phenethyl) improve membrane permeability, as shown in platelet aggregation assays .

- Conformational flexibility : Skew-boat conformations may optimize binding to targets like PDE-III enzymes, validated via molecular docking .

Q. What methodologies resolve contradictions in reported bioactivity data for pyridazinone derivatives?

Contradictions often arise from assay variability or divergent substituent effects. Strategies include:

- Standardized assays : Compare IC₅₀ values across multiple models (e.g., isolated heart vs. cell-based assays) .

- Metabolic stability tests : Assess hepatic microsome degradation to rule out pharmacokinetic confounders .

- Crystallographic data : Correlate bioactivity with molecular conformations; e.g., planar pyridazine rings favor π-π stacking with aromatic residues in enzyme active sites .

Q. How is Hirshfeld surface analysis applied to study intermolecular interactions in pyridazinone crystals?

Hirshfeld surfaces quantify close contacts (e.g., H···O, H···N) and fingerprint plots. For 6-methyl-2-phenethyl derivatives:

- Hydrogen bonds : Dominated by O···H interactions (30–40% of surface contacts), critical for crystal packing .

- Van der Waals interactions : C–H···π contacts (10–15%) influence solubility and melting points .

- Steric clashes : High dₑ (electron density) regions highlight potential reactivity hotspots .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC and optimize recrystallization solvents (e.g., ethanol/water mixtures) to improve yields .

- Crystallography : Use low-temperature (100–296 K) data collection to minimize thermal motion artifacts .

- Biological Assays : Include positive controls (e.g., milrinone for PDE-III inhibition) and validate results with dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.